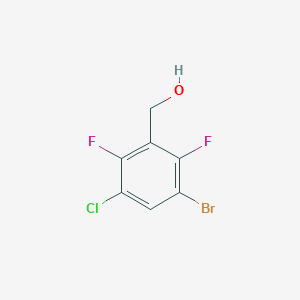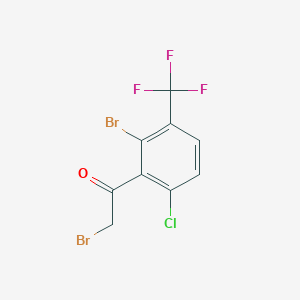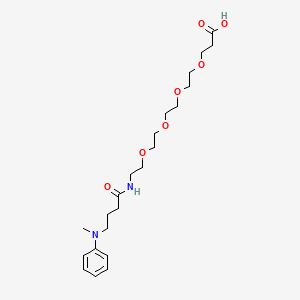
Dimethylanaline-PEG4-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylanaline-PEG4-acid is a compound that features a carboxylic acid and a methylaniline group. It is a short polyethylene glycol (PEG) linker, which is often used in various chemical and biological applications due to its unique properties. The compound has a molecular formula of C22H36N2O7 and a molecular weight of 440.5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylanaline-PEG4-acid is synthesized through a series of chemical reactions that involve the introduction of the PEG linker and the methylaniline group. The synthetic route typically involves the following steps:
Formation of PEG Linker: The PEG linker is synthesized by reacting ethylene oxide with a suitable initiator, such as methanol or ethylene glycol, under controlled conditions.
Introduction of Methylaniline Group: The methylaniline group is introduced by reacting the PEG linker with N-methylaniline in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Formation of Carboxylic Acid Group: The carboxylic acid group is introduced by reacting the intermediate product with a suitable carboxylating agent, such as succinic anhydride or glutaric anhydride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Continuous Flow Synthesis: The reactants are continuously fed into a reactor, where the reactions take place under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as column chromatography, recrystallization, or distillation to remove impurities and obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylanaline-PEG4-acid undergoes various chemical reactions, including:
Oxidation: The methylaniline group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.
Substitution: The methylaniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for electrophilic aromatic substitution include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohols or aldehydes (reduction), and substituted methylaniline derivatives (substitution).
Wissenschaftliche Forschungsanwendungen
Dimethylanaline-PEG4-acid has a wide range of scientific research applications, including:
Chemistry: It is used as a PEG linker in the synthesis of various compounds, including polymers, dendrimers, and conjugates.
Biology: It is used in the modification of biomolecules, such as proteins, peptides, and nucleic acids, to improve their solubility, stability, and bioavailability.
Medicine: It is used in drug delivery systems to enhance the pharmacokinetics and pharmacodynamics of therapeutic agents.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Dimethylanaline-PEG4-acid involves its ability to modify the properties of biomolecules and other compounds through PEGylation. PEGylation refers to the covalent attachment of PEG chains to molecules, which can improve their solubility, stability, and bioavailability. The methylaniline group can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The carboxylic acid group can form amide bonds with amines, allowing for the conjugation of the compound to various biomolecules.
Vergleich Mit ähnlichen Verbindungen
Dimethylanaline-PEG4-acid can be compared with other similar compounds, such as:
Dimethylanaline-PEG2-acid: This compound has a shorter PEG linker, which may result in different solubility and stability properties.
Dimethylanaline-PEG6-acid: This compound has a longer PEG linker, which may enhance its solubility and stability compared to this compound.
Methylaniline-PEG4-acid: This compound lacks the second methyl group on the aniline, which may affect its reactivity and interaction with molecular targets.
This compound is unique due to its specific combination of functional groups and PEG linker length, which provides a balance of solubility, stability, and reactivity for various applications.
Eigenschaften
Molekularformel |
C22H36N2O7 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[4-(N-methylanilino)butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H36N2O7/c1-24(20-6-3-2-4-7-20)11-5-8-21(25)23-10-13-29-15-17-31-19-18-30-16-14-28-12-9-22(26)27/h2-4,6-7H,5,8-19H2,1H3,(H,23,25)(H,26,27) |
InChI-Schlüssel |
VIYAUCXSYISJRB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCC(=O)NCCOCCOCCOCCOCCC(=O)O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722333.png)
![Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13722336.png)
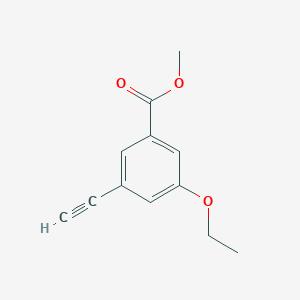
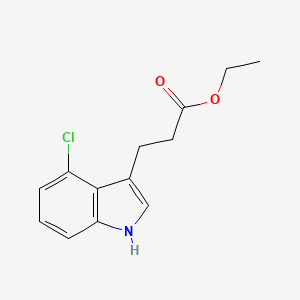
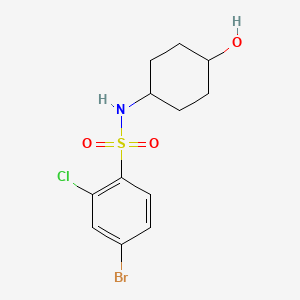
![N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13722367.png)
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)

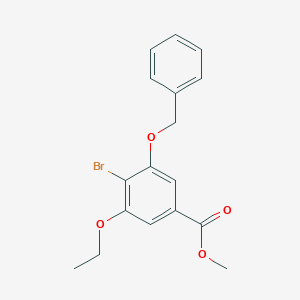

![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)
